4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one
CAS No.: 39495-50-6
Cat. No.: VC18422541
Molecular Formula: C6H4INO2
Molecular Weight: 249.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39495-50-6 |
|---|---|
| Molecular Formula | C6H4INO2 |
| Molecular Weight | 249.01 g/mol |
| IUPAC Name | 3-iodo-4-nitrosophenol |
| Standard InChI | InChI=1S/C6H4INO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
| Standard InChI Key | CCAMOKMWECRXDF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)I)N=O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one is systematically named as 3-iodo-4-nitrosophenol, reflecting its ortho-quinoid structure substituted with an iodine atom and a nitroso group. The compound’s IUPAC name, 4-hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one, underscores its cyclohexadienone backbone with functional groups at positions 3 and 4 . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 39495-50-6 | |
| Molecular Formula | ||
| Molecular Weight | 249.01 g/mol | |
| Density | 2.12 g/cm³ | |
| Boiling Point | 366°C at 760 mmHg | |
| Flash Point | 175.2°C |
The SMILES notation confirms the arrangement of the iodine and nitroso groups on the aromatic ring . X-ray crystallography and NMR studies would further elucidate its planar geometry and resonance stabilization, though such data are not explicitly available in the cited sources.
Spectral and Computational Data
The compound’s exact mass is 248.92900 g/mol, with a polar surface area (PSA) of 49.66 Ų and a calculated partition coefficient (LogP) of 1.27 . These values suggest moderate lipophilicity and potential permeability across biological membranes. Computational models predict high gastrointestinal absorption and blood-brain barrier penetration, though experimental validation is lacking .
Synthesis and Historical Development
Early Synthetic Routes
The first synthesis of 4-hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one was reported by Hodgson and Kershaw in 1930, involving the iodination of 4-nitrosophenol derivatives . Subsequent refinements by Hodgson and Nicholson (1939–1941) optimized yields using hydroxylamine hydrochloride and iodine in acetic acid, achieving regioselective iodination at the para position relative to the nitroso group .
A representative procedure involves:
-
Iodination of 4-Hydroxybenzaldehyde: Treatment of 4-hydroxy-3-iodobenzaldehyde (CAS No. 60032-63-5) with hydroxylamine hydrochloride in dimethylcyclohexadiene, yielding the target compound via oximation and tautomerization .
-
Purification: Recrystallization from ethanol or dichloromethane to achieve >98% purity .
Modern Synthetic Advances
Contemporary suppliers like RRScientific offer the compound in gram-scale quantities (1–100 g) with 98% purity, indicating streamlined industrial production . Advances in catalytic iodination and microwave-assisted synthesis could further enhance efficiency, though literature on such methods remains sparse.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound’s high boiling point (366°C) and density (2.12 g/cm³) reflect strong intermolecular interactions, likely due to halogen bonding and π-stacking . It is sparingly soluble in polar solvents like water () but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane .
Reactivity and Decomposition
Applications in Organic Synthesis
Heterocycle Formation
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one serves as a precursor to benzoxazoles and quinazolinones via nucleophilic displacement of the iodine atom. For example, coupling with thioureas yields antimicrobial thiazole derivatives, though specific biological data are not cited .
Pharmaceutical Intermediate
The compound’s structural similarity to tyrosine kinase inhibitors suggests potential in anticancer drug development. Its iodine atom also allows radiolabeling for imaging applications, though clinical studies are yet to be reported .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume